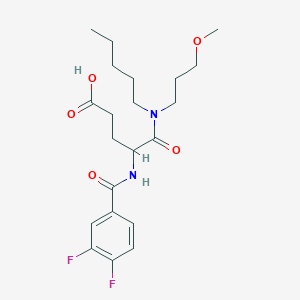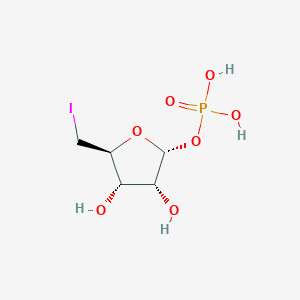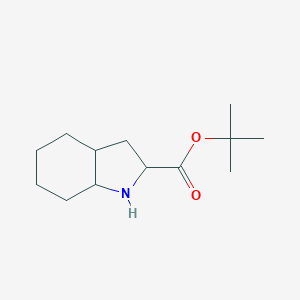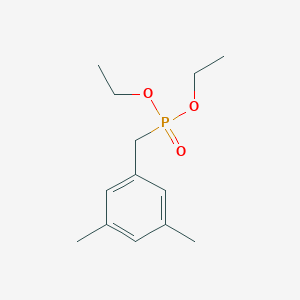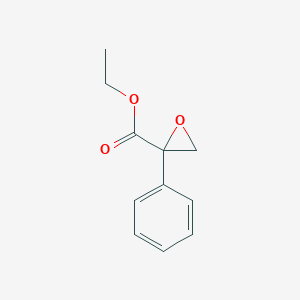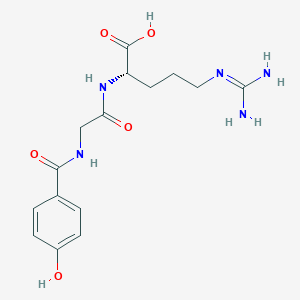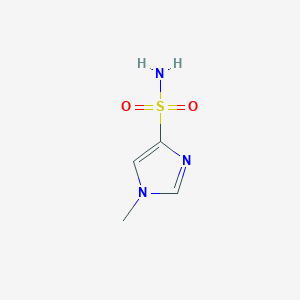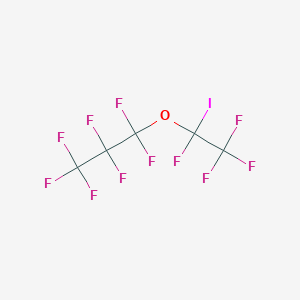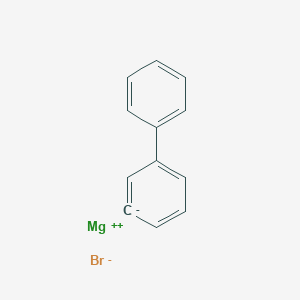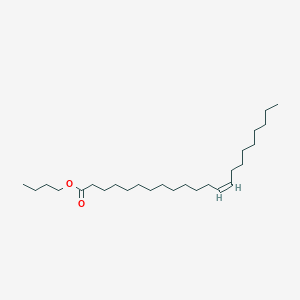
Butyl (Z)-docos-13-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (Z)-docos-13-enoate is a chemical compound that belongs to the class of fatty acid esters. It is a long-chain unsaturated fatty acid ester that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Butyl (Z)-docos-13-enoate is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by modulating the activity of certain enzymes and signaling pathways in the body.
Efectos Bioquímicos Y Fisiológicos
Butyl (Z)-docos-13-enoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Butyl (Z)-docos-13-enoate is its versatility. It can be easily synthesized and modified to suit different experimental needs. However, one of the limitations of using Butyl (Z)-docos-13-enoate in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for research on Butyl (Z)-docos-13-enoate. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer drugs. Another area of interest is its potential use in the development of new biofuels and lubricants. Additionally, further research is needed to fully understand the mechanism of action of Butyl (Z)-docos-13-enoate and its potential side effects.
Métodos De Síntesis
Butyl (Z)-docos-13-enoate can be synthesized by the esterification of docos-13-enoic acid with butanol in the presence of a catalyst. The reaction can be carried out under reflux conditions for several hours, and the product can be purified by distillation.
Aplicaciones Científicas De Investigación
Butyl (Z)-docos-13-enoate has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use in the development of biofuels and lubricants.
Propiedades
Número CAS |
19773-46-7 |
|---|---|
Nombre del producto |
Butyl (Z)-docos-13-enoate |
Fórmula molecular |
C26H50O2 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
butyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C26H50O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(27)28-25-6-4-2/h12-13H,3-11,14-25H2,1-2H3/b13-12- |
Clave InChI |
AMUBFTQQLDHNQU-SEYXRHQNSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCC |
Otros números CAS |
19773-46-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



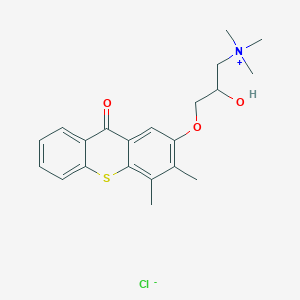
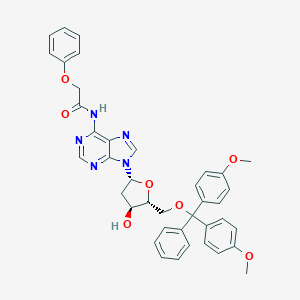
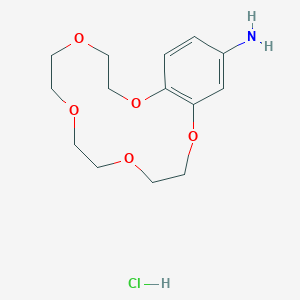
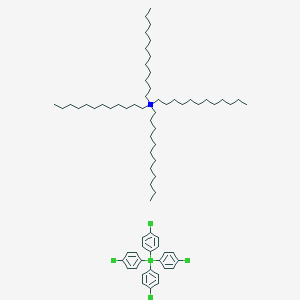
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)
